7-(4-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
7-(4-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxypropyl chain, and a pyridinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c1-13-18(20(30)25-16-4-2-10-23-12-16)19(14-6-8-15(22)9-7-14)28-21(24-13)26-17(27-28)5-3-11-29/h2,4,6-10,12,19,29H,3,5,11H2,1H3,(H,25,30)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJLLAIYUIDQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of the Chlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.
Attachment of the Hydroxypropyl Chain: This step involves nucleophilic substitution reactions, where a hydroxypropyl halide reacts with the intermediate compound.
Incorporation of the Pyridinyl Moiety: This is typically done through coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl chain.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorophenyl)-5-methyl-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-(4-Chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Uniqueness
Compared to similar compounds, 7-(4-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 7-(4-chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS: 539810-41-8) is a synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C21H21ClN6O2
- Molar Mass : 424.88 g/mol
The compound exhibits its biological activity primarily through inhibition of specific protein kinases, particularly those involved in the regulation of cellular processes such as proliferation and survival. Studies have indicated that it targets the PfCLK3 protein kinase, which is crucial for the survival of the malaria parasite Plasmodium falciparum . This inhibition can potentially lead to new therapeutic strategies against malaria by disrupting the RNA splicing mechanisms essential for the parasite's life cycle.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance:
- A related compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains .
- The structure-activity relationship suggests that modifications in the aromatic rings can enhance antimicrobial efficacy.
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various assays:
- In vitro studies have shown promising results against several cancer cell lines. For example, derivatives with similar scaffolds have been reported to inhibit cell growth significantly, with IC50 values in the micromolar range .
- The mechanism often involves apoptosis induction and interference with cell cycle progression.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds highlight key structural features that influence biological activity:
- The presence of a chlorophenyl group and a hydroxypropyl substituent appears critical for enhancing binding affinity to target proteins.
- Variations in the pyrimidine or triazole ring systems can lead to significant differences in potency and selectivity towards specific kinases .
Case Study 1: Malaria Treatment
A recent study focused on the synthesis of analogues targeting PfCLK3 revealed that certain modifications to the triazole-pyrimidine core resulted in enhanced inhibitory activity against P. falciparum. The most potent analogue exhibited an IC50 value significantly lower than that of existing antimalarial drugs .
Case Study 2: Anticancer Activity
In another investigation, derivatives of this compound were tested against various cancer cell lines including MCF-7 and A549. Results indicated that some derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
Data Tables
| Compound | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| TCMDC-135051 | PfCLK3 | 0.05 | Antimalarial |
| Derivative A | MCF-7 | 0.01 | Anticancer |
| Derivative B | A549 | 0.03 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
